

(4-Methoxyphenyl)hydrazine Hydrochloride: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Methoxyphenyl)hydrazine

Cat. No.: B1593770

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **(4-Methoxyphenyl)hydrazine** hydrochloride (CAS No: 19501-58-7). The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for key physical property measurements are provided.

Core Physical and Chemical Properties

(4-Methoxyphenyl)hydrazine hydrochloride is a substituted hydrazine salt that serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and dye industries. A comprehensive understanding of its physical properties is crucial for its effective handling, storage, and application in synthetic chemistry.

Property	Value
Molecular Formula	C ₇ H ₁₁ CIN ₂ O
Molecular Weight	174.63 g/mol [1] [2] [3] [4] [5]
Appearance	Off-white to light purple solid [1] , light pink to light brown crystals [3] , or white to purple to brown powder/crystal. [6]
Melting Point	153-154 °C [7] , 160-162 °C (decomposes) [2] [3] [8] [9] [10] [11] , >150 °C [12]
Solubility	Soluble in water. [8] [9] [12] [13] [14] Also shows slight solubility in DMSO and methanol. [9] [14]
Stability	Stable under normal conditions. [7] Light sensitive. [9]
Storage Conditions	Keep containers tightly closed in a dry, cool, and well-ventilated place. [7] Recommended storage at 0-8 °C. [3] [15]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of **(4-Methoxyphenyl)hydrazine** hydrochloride.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

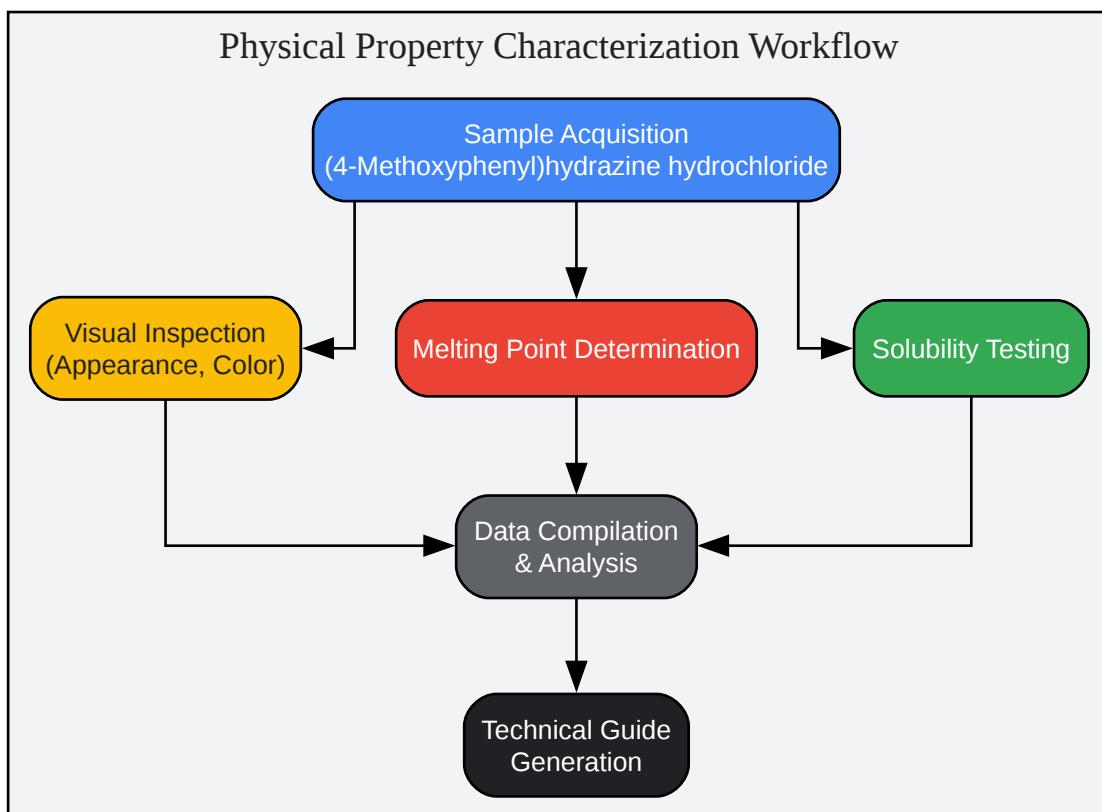
Methodology:

- Sample Preparation: A small amount of the crystalline **(4-Methoxyphenyl)hydrazine** hydrochloride is finely ground into a powder. The dry, powdered sample is then packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[\[3\]](#)[\[15\]](#)

- Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.
- Measurement:
 - An initial rapid heating can be performed to determine an approximate melting range.
 - For an accurate measurement, a fresh sample is heated at a slow, controlled rate, typically 1-2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point.
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
- Purity Assessment: The melting point can be used to assess purity by performing a mixed melting point test. If a sample of **(4-Methoxyphenyl)hydrazine** hydrochloride is mixed with a known pure standard and the melting point is not depressed, it indicates that the sample is likely pure.[3]

Solubility Determination

Understanding the solubility of **(4-Methoxyphenyl)hydrazine** hydrochloride in various solvents is essential for its use in chemical reactions, purification, and formulation.


Methodology:

- Solvent Selection: A range of solvents of varying polarities should be tested, starting with water, as the compound is a hydrochloride salt and expected to be water-soluble.[13] Other common laboratory solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) should also be evaluated.
- Qualitative Assessment:
 - To a test tube containing a small, pre-weighed amount of **(4-Methoxyphenyl)hydrazine** hydrochloride (e.g., 10 mg), the solvent is added dropwise with vigorous shaking.

- The compound is classified as "soluble" if it dissolves completely in a specified volume of the solvent (e.g., 1 mL) at room temperature.
- If the compound does not dissolve, the mixture can be gently heated to assess for temperature-dependent solubility.
- Quantitative Assessment (for slightly soluble cases):
 - A saturated solution is prepared by adding an excess of the solid to a known volume of the solvent in a sealed container.
 - The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
 - The undissolved solid is removed by filtration or centrifugation.
 - A known volume of the clear, saturated solution is carefully removed, and the solvent is evaporated to dryness.
 - The mass of the remaining solid is determined, and the solubility is calculated in terms of g/100 mL or mol/L.

Visualized Workflow

The following diagram illustrates a general workflow for the physical characterization of a chemical compound like **(4-Methoxyphenyl)hydrazine** hydrochloride.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxyphenylhydrazine hydrochloride | 19501-58-7 [chemicalbook.com]
- 2. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. Khan Academy [khanacademy.org]
- 7. Page loading... [wap.guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 10. jordilabs.com [jordilabs.com]
- 11. Comprehensive Physico-Chemical Properties Analysis | Triclinic Labs [tricliniclabs.com]
- 12. quora.com [quora.com]
- 13. scribd.com [scribd.com]
- 14. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride - Google Patents [patents.google.com]
- 15. chm.uri.edu [chm.uri.edu]
- To cite this document: BenchChem. [(4-Methoxyphenyl)hydrazine Hydrochloride: A Comprehensive Technical Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593770#4-methoxyphenyl-hydrazine-hydrochloride-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com